3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
The compound “3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities . The benzylthio and indole groups in the molecule suggest potential pharmaceutical applications, as these functional groups are often found in bioactive compounds .
Scientific Research Applications
Anticancer Agent
The compound has shown promising results as an anticancer agent. A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs. The in vitro cytotoxicity effects of these compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
Inhibition of Cell Proliferation
The biological results showed that most of the compounds significantly prevented the proliferation of tested cancer cells . This suggests that the compound could be used to inhibit cell proliferation in various types of cancer.
Induction of Apoptotic Cell Death
Flow cytometry analysis revealed that the prototype compounds significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase . This indicates that the compound could be used to induce apoptosis in cancer cells, which is a key strategy in cancer therapy.
Inhibition of Angiogenesis
Angiogenesis is an essential factor for cancer progression. Isatin-based scaffolds have been extensively used as anticancer agents in recent years. Although some biological properties of isatin-based scaffolds are determined, their effects on angiogenesis are rare . So, the antiangiogenic effects of isatin-1,2,4-triazole conjugates were investigated .
Cytotoxicity Against Cancer Cell Lines
(Z)-3-((5-(benzylthio)-4H-1,2,4-triazol-3-yl)imino)-5-haloindolin-2-one macromolecules were synthesized and characterized, and the buffered solutions were used for evaluation of their cytotoxicity (cell viability) by MTT assay in vitro against U87MG (human glioblastoma astrocytoma) and A2780 (human ovarian carcinoma) cancer cell lines .
Inhibition of Matrix Metalloproteinases
The effects of the compounds on supernatants activities and levels of matrix metalloproteinases (MMP-2 and MMP-9) were assayed using enzyme-linked immunosorbent assay (ELISA) and gelatin zymography . The compounds decreased the supernatants activity of MMP-2 and MMP-9 more than the others and all of the tested compounds considerably decreased the supernatant levels of MMP-9 .
properties
IUPAC Name |
3-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-2-23-18(16-12-20-17-11-7-6-10-15(16)17)21-22-19(23)24-13-14-8-4-3-5-9-14/h3-12,20H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQKIPNTKKNNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole |
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